Methyl 3,4-diamino-5-iodobenzoate
Description
Methyl 3,4-diamino-5-iodobenzoate (CAS: 1258940-57-6) is a substituted benzoate ester with a molecular weight of 292.08 g/mol and a purity of 98% . The compound features a methyl ester group at the carboxyl position, iodine at the 5th position, and amino groups at the 3rd and 4th positions of the benzene ring. These substituents confer unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Notably, it is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
Molecular Formula |
C8H9IN2O2 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
methyl 3,4-diamino-5-iodobenzoate |
InChI |
InChI=1S/C8H9IN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3 |
InChI Key |
IKXOBQPWZCCWKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 3,4-diamino-5-iodobenzoate, we compare it with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications.
Structural and Functional Group Comparisons
Methyl 3-amino-4-hydroxy-5-iodobenzoate (CAS: 597562-25-9)
- Substituents: Replaces one amino group (NH₂) with a hydroxyl (OH) at the 4th position.
- Molecular Weight : 293.06 g/mol .
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate
- Substituents : Contains hydroxyl groups (2nd and 4th positions) and an amide-linked isobutyryl group (5th position) .
- Impact: The amide group enhances stability and hydrogen-bonding networks, as observed in its crystallographic studies. This contrasts with this compound’s amino groups, which may participate in nucleophilic reactions .
Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
- Structure : Polycyclic diterpene backbone with a methyl ester group .

- Molecular Weight: Typically >300 g/mol, larger than this compound.
- Applications: Used in resins and natural product chemistry, differing from the pharmaceutical focus of amino-iodo benzoates .
Molecular Weight and Physicochemical Properties
Key Research Findings and Challenges
- Synthesis Challenges: The discontinued status of this compound may relate to iodine’s steric bulk or sensitivity in amination reactions .
- Biological Potential: Amino-iodo benzoates are understudied compared to hydroxylated analogs (e.g., Methyl 3-amino-4-hydroxy-5-iodobenzoate), which have documented roles in derivatization for bioactive molecules .
- Structural Insights: Crystallographic data for related compounds (e.g., Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate) highlight the importance of hydrogen-bonding networks in stability, a feature less explored in this compound .
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